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Compound of Interest

Compound Name: Asoprisnil ecamate

Cat. No.: B1665294 Get Quote

A detailed examination of the receptor binding affinities and functional activities of Asoprisnil
ecamate and Mifepristone reveals distinct pharmacological profiles that underpin their different

clinical applications and developmental histories. This guide provides a comparative analysis

for researchers, scientists, and drug development professionals, incorporating quantitative

data, experimental methodologies, and signaling pathway visualizations.

Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), and Mifepristone

(RU-486), a potent progesterone and glucocorticoid receptor antagonist, both interact with key

steroid hormone receptors but elicit different downstream effects. While Mifepristone acts as a

pure antagonist at the progesterone receptor, Asoprisnil ecamate exhibits a mixed

agonist/antagonist profile.[1][2] This fundamental difference in their mechanism of action has

significant implications for their therapeutic potential.

Quantitative Comparison of Receptor Binding and
Functional Activity
The following tables summarize the available quantitative data on the receptor binding affinity

and functional activity of Asoprisnil ecamate and Mifepristone. It is important to note that

while extensive quantitative data is available for Mifepristone, specific binding affinities (Ki) and

functional potency (EC50/IC50) values for Asoprisnil ecamate are not widely reported in

publicly available literature, likely due to the discontinuation of its clinical development.[3]

Table 1: Receptor Binding Affinity (Ki in nM)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b1665294?utm_src=pdf-interest
https://www.benchchem.com/product/b1665294?utm_src=pdf-body
https://www.benchchem.com/product/b1665294?utm_src=pdf-body
https://www.benchchem.com/product/b1665294?utm_src=pdf-body
https://www.benchchem.com/product/b1665294?utm_src=pdf-body
https://academic.oup.com/edrv/article-pdf/26/3/423/8861849/edrv0423.pdf
https://en.wikipedia.org/wiki/Asoprisnil_ecamate
https://www.benchchem.com/product/b1665294?utm_src=pdf-body
https://www.benchchem.com/product/b1665294?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14667995/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Progesterone
Receptor (PR)

Glucocorticoid
Receptor (GR)

Androgen Receptor
(AR)

Asoprisnil ecamate
High Affinity (Specific

Ki not available)[4]

Moderate Affinity

(Specific Ki not

available)[4]

Low Affinity (Specific

Ki not available)[4]

Mifepristone ~1.9 nM[5] ~2.0 nM[5]
Not available in this

format

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Receptor Activity (IC50 in nM)
Compound

Progesterone
Receptor (PR)

Glucocorticoid
Receptor (GR)

Androgen Receptor
(AR)

Asoprisnil ecamate

Partial

Agonist/Antagonist

(Specific IC50 not

available)[1][6]

Weak Partial

Agonist/Antagonist

(Specific IC50 not

available)[1][6]

Weak Partial

Agonist/Antagonist

(Specific IC50 not

available)[1]

Mifepristone 0.2 nM (Antagonist) 2.6 nM (Antagonist)

Effective Antiandrogen

(Specific IC50 not

available)

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways
The interaction of Asoprisnil ecamate and Mifepristone with their respective receptors initiates

distinct intracellular signaling cascades.

Progesterone Receptor (PR) Signaling
Upon binding to the Progesterone Receptor, both compounds induce conformational changes

that modulate the receptor's interaction with co-regulators and its ability to regulate gene

transcription. Mifepristone, as a pure antagonist, blocks the recruitment of co-activators,

thereby inhibiting progesterone-mediated gene expression. In contrast, Asoprisnil ecamate's
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mixed agonist/antagonist profile suggests a more complex interaction with co-regulators,

leading to a tissue-specific modulation of gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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